

Synthesis and Isotopic Labeling of Azoxystrobin-d3: A Technical Guide

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Compound of Interest

Compound Name: Azoxystrobin-d3

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This technical guide provides a comprehensive overview of the synthesis of Azoxystrobin, with a specific focus on the preparation of its deuterated analog, **Azoxystrobin-d3**. This isotopically labeled compound is a critical internal standard for quantitative analyses, such as mass spectrometry-based assays, in metabolic studies and environmental monitoring. This document outlines the primary synthetic pathways, detailed experimental protocols, and the incorporation of a deuterium label.

Introduction to Azoxystrobin and its Deuterated Analog

Azoxystrobin is a broad-spectrum fungicide belonging to the strobilurin class. Its mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome b-c1 complex, thereby preventing ATP synthesis in fungi.^[1] Due to its widespread use in agriculture, there is a significant need for analytical standards to monitor its presence and metabolic fate in various matrices. **Azoxystrobin-d3**, a stable isotope-labeled version of the parent compound, serves as an ideal internal standard for such applications, offering high accuracy and precision in quantification.^{[2][3]} The deuterium labeling is typically introduced in the methoxy group of the acrylate moiety, a chemically stable position.

Synthetic Pathways of Azoxystrobin

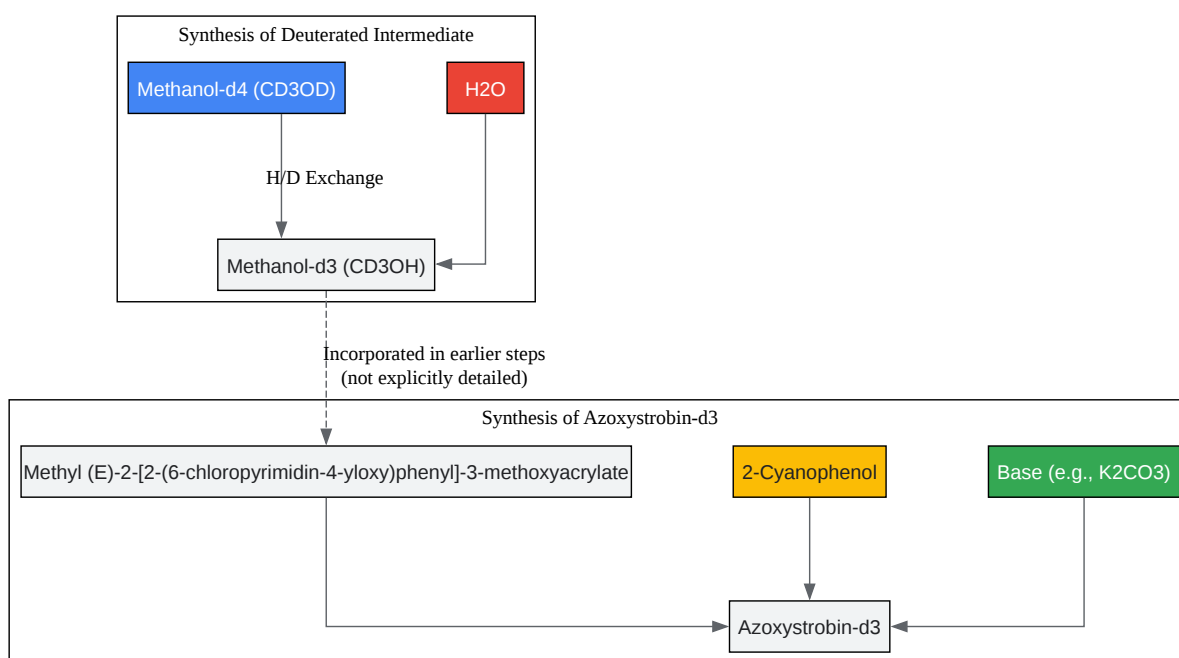
The industrial synthesis of Azoxystrobin has been well-established and typically involves a multi-step process. Several synthetic routes have been described in patent literature, with a common strategy focusing on the sequential construction of the molecule.[4][5] A prevalent method involves the etherification of a key intermediate, methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate, with 2-cyanophenol.[4][6]

Alternative approaches, such as those employing a Suzuki cross-coupling reaction, have also been developed to construct the core structure of Azoxystrobin.[7]

Proposed Synthesis of Azoxystrobin-d3

The synthesis of **Azoxystrobin-d3** can be achieved by modifying the established synthesis of Azoxystrobin to incorporate a deuterated precursor. The most logical and efficient point of deuterium incorporation is at the methoxyacrylate methyl group, utilizing deuterated methanol (CD₃OH).

The proposed synthetic pathway for **Azoxystrobin-d3** is illustrated below:



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Figure 1: Proposed synthetic workflow for **Azoxystrobin-d3**.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of **Azoxystrobin-d3**.

3.1.1. Preparation of Deuterated Precursor: Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxy-d3-acrylate

The synthesis of this deuterated intermediate follows the established routes for the unlabeled analogue, with the substitution of methanol with methanol-d3 (CD3OH) in the final esterification step. The synthesis of methanol-d3 can be achieved through H/D exchange from the more readily available methanol-d4 (CD3OD).

Protocol for Methanol-d3 (CD3OH) Preparation:

- To a round-bottom flask equipped with a distillation apparatus, add methanol-d4 (CD3OD) and a 10-fold molar excess of water (H2O).
- Heat the mixture to reflux and then distill off the methanol-d3 (CD3OH).
- Repeat the process of adding water and distilling to ensure complete H/D exchange at the hydroxyl group.
- Dry the resulting methanol-d3 over molecular sieves.

The subsequent steps to synthesize the key intermediate, methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxy-d3-acrylate, involve multi-step synthesis which is not detailed here but follows established literature procedures for the non-deuterated compound, substituting methanol with the prepared methanol-d3.

3.1.2. Synthesis of **Azoxystrobin-d3**

This final step involves the etherification of the deuterated intermediate with 2-cyanophenol.

Protocol:

- To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add toluene (150 g), methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxy-d3-acrylate (0.25 mol), 2-cyanophenol (0.275 mol), and anhydrous potassium carbonate (0.2 mol).^[6]
- Add a catalytic amount of trimethylamine hydrochloride (0.02 mol).^[6]

- Heat the reaction mixture to 80 °C with stirring and maintain this temperature for 8 hours.^[6]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, cool the reaction mixture and add 100 g of water.
- Separate the organic layer.
- Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure to yield crude **Azoxystrobin-d3**.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure **Azoxystrobin-d3**.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of **Azoxystrobin-d3**.

Parameter	Value	Reference
Reactants		
Methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxy-d3-acrylate	0.25 mol	[6]
2-Cyanophenol	0.275 mol	[6]
Potassium Carbonate	0.2 mol	[6]
Trimethylamine Hydrochloride	0.02 mol	[6]
Toluene (solvent)	150 g	[6]
Reaction Conditions		
Temperature	80 °C	[6]
Reaction Time	8 hours	[6]
Product		
Theoretical Yield	~101 g	
Expected Purity	>98%	[4]
Molecular Formula	C22H14D3N3O5	[3][8]
Molecular Weight	406.41 g/mol	[3][8]

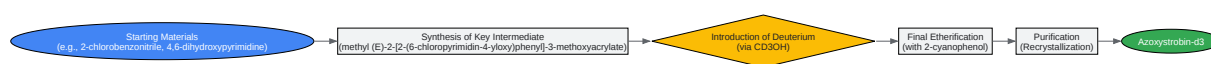
Table 1: Summary of reactants and reaction conditions for the synthesis of **Azoxystrobin-d3**.

Analytical Technique	Expected Results
^1H NMR	Signals corresponding to the Azoxystrobin structure, with the absence of the methoxy singlet at ~3.8 ppm.
^{13}C NMR	Signals consistent with the Azoxystrobin carbon skeleton.
Mass Spectrometry (ESI-MS)	$[\text{M}+\text{H}]^+$ at m/z 407.4, confirming the incorporation of three deuterium atoms.
HPLC	Purity assessment, expected to be >98%.

Table 2: Expected analytical data for the characterization of **Azoxystrobin-d3**.

Logical Relationships in Synthesis

The synthesis of Azoxystrobin and its deuterated analog relies on a series of well-defined chemical transformations. The logical flow of the synthesis is depicted in the following diagram.



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Figure 2: Logical workflow of **Azoxystrobin-d3** synthesis.

This guide provides a foundational understanding of the synthesis and labeling of **Azoxystrobin-d3**. Researchers should consult the cited literature for more detailed information and adapt the protocols as necessary for their specific laboratory conditions and safety procedures. The use of deuterated standards is paramount for accurate and reliable quantification in advanced analytical studies.

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